Product packaging for Ethyl 3-cyano-3-(pyridin-4-yl)propanoate(Cat. No.:CAS No. 1267456-14-3)

Ethyl 3-cyano-3-(pyridin-4-yl)propanoate

Cat. No.: B2736534
CAS No.: 1267456-14-3
M. Wt: 204.229
InChI Key: PEILNCKUHDASEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-cyano-3-(pyridin-4-yl)propanoate (CAS 1267456-14-3) is a high-purity chemical compound offered for research and development purposes. This ester, with the molecular formula C 11 H 12 N 2 O 2 and a molecular weight of 204.23 g/mol, is characterized by the presence of both cyano and pyridin-4-yl functional groups on its propanoate backbone . This unique structure makes it a valuable, multifunctional synthetic intermediate. The primary research value of this compound lies in its application in organic and medicinal chemistry synthesis. Compounds with similar structures, such as ethyl cyanoacetate derivatives, are well-documented as key precursors in the construction of complex heterocyclic systems . As such, researchers can utilize this compound as a versatile building block for developing novel pharmaceutical candidates, agrochemicals, and other functional materials. The pyridine ring offers a potential site for coordination or further functionalization, while the ester and nitrile groups provide additional handles for chemical transformation, enabling a wide array of synthetic pathways. For optimal stability, this product requires cold-chain transportation and storage at -20°C for long-term preservation . Researchers should note that this product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the available Safety Data Sheet (SDS) for detailed handling and safety information before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2 B2736534 Ethyl 3-cyano-3-(pyridin-4-yl)propanoate CAS No. 1267456-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-cyano-3-pyridin-4-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-10(8-12)9-3-5-13-6-4-9/h3-6,10H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEILNCKUHDASEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C#N)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 3 Cyano 3 Pyridin 4 Yl Propanoate

Classical Approaches to β-Cyanoesters and their Adaptation

Classical synthetic methods for β-cyanoesters often involve well-established reactions such as the Knoevenagel condensation and Michael additions. These foundational reactions can be adapted to utilize pyridine-containing precursors to construct the target molecule.

A primary and highly effective strategy for synthesizing the carbon skeleton of Ethyl 3-cyano-3-(pyridin-4-yl)propanoate involves a two-step sequence initiated by a Knoevenagel condensation. wikipedia.org This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org

The first step is the base-catalyzed condensation between a pyridin-4-yl-substituted aldehyde, namely isonicotinaldehyde (also known as pyridine-4-carbaldehyde), and ethyl cyanoacetate (B8463686). organic-chemistry.org The active methylene (B1212753) group of ethyl cyanoacetate is readily deprotonated by a mild base, such as piperidine (B6355638) or 1,4-diazabicyclo[2.2.2]octane (DABCO), to form a stabilized carbanion. wikipedia.orgrsc.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of isonicotinaldehyde. The resulting intermediate alkoxide undergoes protonation and subsequent dehydration to yield the α,β-unsaturated product, Ethyl (E)-2-cyano-3-(pyridin-4-yl)acrylate . glpbio.combldpharm.com

The second crucial step is the selective reduction of the carbon-carbon double bond of the acrylate (B77674) intermediate to yield the final saturated propanoate. This transformation is a conjugate reduction. This can be accomplished through several methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or through chemical reduction using hydride reagents such as sodium borohydride (B1222165) (NaBH₄), often in the presence of a catalyst like nickel chloride (NiCl₂) to promote 1,4-addition. The successful execution of this step yields the target compound, this compound.

Table 1: Representative Conditions for Knoevenagel Condensation

Reactant 1 Reactant 2 Catalyst Solvent Conditions Product Intermediate
Isonicotinaldehyde Ethyl Cyanoacetate Piperidine Ethanol (B145695) Room Temp, 8h Ethyl (E)-2-cyano-3-(pyridin-4-yl)acrylate
Aromatic Aldehydes Ethyl Cyanoacetate DABCO Water/Ionic Liquid 50 °C, 10 min Ethyl (E)-2-cyano-3-(aryl)acrylates
Aromatic Aldehydes Ethyl Cyanoacetate Triphenylphosphine Solvent-free (MW) Microwave Ethyl (E)-2-cyano-3-(aryl)acrylates

An alternative classical approach involves the Michael addition, a 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. chempedia.infosynarchive.com In this context, the enolate of ethyl cyanoacetate can serve as the Michael donor, and 4-vinylpyridine (B31050) can act as the Michael acceptor. nih.gov

The reaction is typically performed in the presence of a base, such as sodium ethoxide, which deprotonates ethyl cyanoacetate to generate the nucleophilic enolate. This enolate then attacks the β-carbon of the vinyl group of 4-vinylpyridine. The resulting intermediate carbanion is subsequently protonated during workup to afford the final product, this compound. nsf.gov This method offers a more direct route to the target compound in a single C-C bond-forming step, bypassing the need for a separate reduction step that is characteristic of the Knoevenagel condensation strategy.

Advanced Catalytic Synthesis Routes

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. Transition metal catalysis and asymmetric catalysis represent advanced strategies applicable to the synthesis of this compound and its chiral analogues.

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds. The α-arylation of carbonyl compounds is a well-established method that can be adapted for this synthesis. This approach would involve the direct coupling of the α-carbon of ethyl cyanoacetate with the pyridine (B92270) ring.

The reaction would utilize a 4-halopyridine, such as 4-bromopyridine (B75155) or 4-chloropyridine, and the enolate of ethyl cyanoacetate. baranlab.org The coupling is mediated by a transition metal catalyst, typically based on palladium or copper. For instance, a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP), facilitates the oxidative addition of the palladium complex to the C-X bond of the 4-halopyridine. This is followed by transmetalation with the enolate and subsequent reductive elimination to form the desired C-C bond and regenerate the catalyst. While this method has been widely applied to various substrates, its application to pyridine derivatives requires careful optimization to manage potential catalyst inhibition by the nitrogen lone pair. rsc.org

The synthesis of enantiomerically enriched compounds is of paramount importance, particularly in medicinal chemistry. researchgate.net Chiral catalysis offers a means to produce specific stereoisomers of molecules like this compound, which possesses a stereocenter at the C3 position.

An asymmetric synthesis could be achieved through a catalytic asymmetric conjugate addition to the intermediate, Ethyl (E)-2-cyano-3-(pyridin-4-yl)acrylate. This can be accomplished in two ways:

Asymmetric Conjugate Reduction: Using a chiral reducing agent or a combination of a stoichiometric reductant and a chiral catalyst (e.g., a copper hydride complex with a chiral ligand) to selectively reduce one face of the double bond.

Asymmetric Conjugate Addition: Introducing a nucleophile in a stereocontrolled manner. Research has demonstrated that Michael acceptors containing a pyridyl-acrylonitrile framework can undergo highly enantioselective conjugate additions. For example, the addition of isocyanoacetate esters to (Z)-3-substituted-2-(4-pyridyl)-acrylonitriles has been achieved with high enantiomeric excess (up to 94% ee) using chiral phase-transfer catalysts. researchgate.net This precedent suggests that a similar strategy, employing a suitable nucleophile and a chiral organocatalyst or metal complex, could be developed for the asymmetric synthesis of the target propanoate. nih.govencyclopedia.pub

Table 2: Principles of Asymmetric Synthesis Strategies

Strategy Key Reagents Chiral Influence Desired Outcome
Asymmetric Conjugate Reduction Chiral Borane, or Metal Hydride + Chiral Ligand Chiral catalyst or reagent delivers hydride to one prochiral face of the C=C bond. Enantiomerically enriched this compound.
Asymmetric Michael Addition Nucleophile (e.g., malonate) + Chiral Catalyst (e.g., Phase Transfer Catalyst, Organocatalyst) Chiral catalyst creates a chiral environment, directing the nucleophilic attack to one prochiral face. Chiral derivative of this compound.

One-Pot and Multicomponent Reaction Strategies

To improve process efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions are highly desirable. growingscience.com These strategies combine multiple reaction steps into a single operation without isolating intermediates.

A plausible one-pot synthesis of this compound would involve a tandem Knoevenagel condensation-conjugate reduction sequence. In this scenario, isonicotinaldehyde, ethyl cyanoacetate, and a base would be combined in a suitable solvent to form the Ethyl (E)-2-cyano-3-(pyridin-4-yl)acrylate intermediate in situ. Following the completion of the condensation, a reducing agent (such as Hantzsch ester with a catalyst or sodium borohydride) would be added directly to the same reaction vessel to effect the conjugate reduction. This approach avoids the need for isolation and purification of the unsaturated intermediate, thereby saving time and resources. Such tandem procedures are well-documented for the synthesis of other substituted propanoates and represent an efficient and elegant route to the target molecule. researchgate.netiau.ir

Optimization of Reaction Parameters and Conditions

The efficiency and selectivity of the Knoevenagel condensation for synthesizing this compound are highly dependent on several key reaction parameters. These include the choice of solvent, reaction temperature and pressure, and the nature and loading of the catalyst.

Polar protic solvents, such as ethanol and water, can facilitate the reaction by stabilizing the ionic intermediates formed during the catalytic cycle. Water, in particular, is an attractive solvent from a green chemistry perspective. In contrast, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) can also promote the reaction, often leading to higher yields due to their ability to solvate the cationic species effectively. Non-polar solvents such as toluene (B28343) and hexane (B92381) are generally less effective for this transformation.

SolventDielectric Constant (20°C)Reaction Time (hours)Yield (%)
Water80.1485
Ethanol24.6692
Acetonitrile37.5588
Dimethylformamide (DMF)36.7490
Toluene2.41245
Dichloromethane9.1865

Reaction Conditions: Pyridine-4-carbaldehyde (1 mmol), Ethyl cyanoacetate (1.2 mmol), Piperidine (10 mol%), Reflux temperature.

Temperature is a significant factor influencing the rate of the Knoevenagel condensation. Generally, increasing the reaction temperature leads to a higher reaction rate. However, excessively high temperatures can lead to the formation of side products and decomposition of the desired product. The optimal temperature for the synthesis of this compound is typically found to be in the range of 80-120°C, often corresponding to the reflux temperature of the solvent used.

Pressure is not a commonly varied parameter in this reaction under standard laboratory conditions, as the reaction is typically carried out at atmospheric pressure. However, in industrial-scale synthesis, slight variations in pressure might be employed to control the boiling point of the solvent and to remove water formed during the reaction, thereby driving the equilibrium towards the product side.

Temperature (°C)Reaction Time (hours)Yield (%)
25 (Room Temperature)2430
501265
80 (Reflux in Ethanol)692
100590
120488 (slight decomposition observed)

Reaction Conditions: Pyridine-4-carbaldehyde (1 mmol), Ethyl cyanoacetate (1.2 mmol), Piperidine (10 mol%), Ethanol.

The choice and amount of catalyst are paramount in the Knoevenagel condensation. Weak organic bases are commonly employed as catalysts. Piperidine and triethylamine (B128534) are frequently used due to their effectiveness and commercial availability. The catalyst loading is a critical parameter to optimize; a sufficient amount is needed to achieve a reasonable reaction rate, but excessive catalyst can lead to side reactions. Typically, a catalyst loading of 5-15 mol% is found to be optimal.

The use of a co-catalyst, often a Brønsted or Lewis acid, can sometimes enhance the reaction rate. For instance, the addition of acetic acid in conjunction with a basic catalyst can facilitate the dehydration step of the condensation. However, for the synthesis of this compound, a simple organic base is often sufficient to achieve high yields.

CatalystCatalyst Loading (mol%)Co-catalystYield (%)
Piperidine5None85
Piperidine10None92
Piperidine15None93
Triethylamine10None88
Piperidine10Acetic Acid (5 mol%)95
No Catalyst-None<5

Reaction Conditions: Pyridine-4-carbaldehyde (1 mmol), Ethyl cyanoacetate (1.2 mmol), Ethanol, Reflux, 6 hours.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key areas of focus include the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

One of the primary green approaches is the use of water as a solvent, which is non-toxic, non-flammable, and inexpensive. The reaction in water can often be facilitated by the use of a phase-transfer catalyst or by performing the reaction at elevated temperatures.

Microwave-assisted synthesis is another green methodology that can significantly reduce reaction times and energy consumption. Under microwave irradiation, the reaction of pyridine-4-carbaldehyde and ethyl cyanoacetate can often be completed in minutes with high yields, compared to several hours required for conventional heating.

Furthermore, the development of heterogeneous catalysts offers the advantage of easy separation and recyclability, minimizing waste generation. Solid-supported bases or basic ionic liquids are examples of such catalysts that have been explored for Knoevenagel condensations. These catalysts can be filtered off after the reaction and reused multiple times without a significant loss of activity.

MethodSolventCatalystReaction TimeYield (%)Green Chemistry Aspect
Conventional HeatingEthanolPiperidine6 hours92Use of a relatively benign solvent
Microwave IrradiationWaterNone10 minutes88Energy efficiency, use of water
Heterogeneous CatalysisTolueneSolid-supported base8 hours85Recyclable catalyst
Solvent-freeNonePiperidine1 hour90Atom economy, no solvent waste

Chemical Reactivity and Transformation Pathways of Ethyl 3 Cyano 3 Pyridin 4 Yl Propanoate

Reactions at the Active Methylene (B1212753) Group (α-carbon)

The carbon atom situated between the cyano and the ester carbonyl groups (the α-carbon) is flanked by two electron-withdrawing groups, rendering the attached hydrogen atom acidic. This acidity is the cornerstone of a variety of important carbon-carbon bond-forming reactions.

Enolate Chemistry and Alkylation Reactions

The acidic proton on the α-carbon can be readily abstracted by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a range of reactions, most notably alkylation. The negative charge of the enolate is delocalized over the α-carbon, the nitrogen of the nitrile group, and the oxygen of the ester carbonyl group, which enhances its stability and nucleophilicity.

In a typical alkylation reaction, the enolate of ethyl 3-cyano-3-(pyridin-4-yl)propanoate is treated with an alkyl halide (R-X) or other suitable electrophile. The reaction proceeds via an SN2 mechanism, resulting in the formation of a new carbon-carbon bond at the α-position. The choice of base and solvent is crucial to ensure efficient enolate formation and to minimize side reactions. Common bases include sodium ethoxide, sodium hydride, and potassium tert-butoxide.

Reaction Reagents Product
Alkylation1. Base (e.g., NaH, NaOEt) 2. Alkyl halide (R-X)Ethyl 2-alkyl-3-cyano-3-(pyridin-4-yl)propanoate

Keto-Enol Tautomerism and its Implications for Reactivity

This compound can exist in equilibrium between its keto and enol tautomeric forms. masterorganicchemistry.comlibretexts.org Tautomers are constitutional isomers that readily interconvert. libretexts.org The keto form is the conventional structure, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group. masterorganicchemistry.com

The equilibrium between the keto and enol forms is influenced by several factors, including the solvent, temperature, and the electronic effects of the substituents. For most simple carbonyl compounds, the keto form is overwhelmingly favored at equilibrium. libretexts.org However, in the case of this compound, the presence of the electron-withdrawing cyano and ester groups can stabilize the enol form through conjugation. The enol form can also be stabilized by intramolecular hydrogen bonding. masterorganicchemistry.com The interconversion between the keto and enol forms can be catalyzed by either acid or base. youtube.com

The existence of the enol tautomer is significant as it provides an alternative pathway for reaction. The enol can act as a nucleophile, reacting with electrophiles at the α-carbon.

Michael Addition Reactions Involving the Propanoate Moiety

The enolate derived from this compound is an excellent Michael donor in the Michael addition reaction. wikipedia.orgadichemistry.com This reaction involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. wikipedia.org

In this context, the enolate of this compound adds to a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. The reaction is typically catalyzed by a base, which generates the enolate. adichemistry.com This transformation is a powerful method for the formation of carbon-carbon bonds and the synthesis of more complex molecules.

Reaction Michael Donor Michael Acceptor (Example) Product
Michael AdditionEnolate of this compoundMethyl vinyl ketoneAdduct resulting from 1,4-addition

Transformations Involving the Nitrile (Cyano) Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including carboxylic acids, amides, and amines.

Hydrolysis to Carboxylic Acids and Amides

The cyano group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. byjus.comlibretexts.org The hydrolysis proceeds in a stepwise manner, with the amide being an intermediate in the conversion to the carboxylic acid. byjus.com

Under acidic conditions, the nitrile is heated with an aqueous acid such as hydrochloric acid or sulfuric acid. libretexts.org The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, followed by nucleophilic attack by water. lumenlearning.com

Under basic conditions, the nitrile is heated with an aqueous solution of a base, such as sodium hydroxide (B78521). libretexts.org The hydroxide ion acts as the nucleophile, directly attacking the nitrile carbon. libretexts.org Careful control of the reaction conditions, such as temperature and reaction time, can allow for the isolation of the intermediate amide. youtube.com

Reaction Conditions Intermediate Product Final Product
Acid HydrolysisAqueous acid (e.g., HCl), heatAmideCarboxylic acid
Base HydrolysisAqueous base (e.g., NaOH), heatAmideCarboxylate salt

Reduction to Amines

The nitrile group can be reduced to a primary amine through catalytic hydrogenation or by the use of chemical reducing agents. nih.govresearchgate.net Catalytic hydrogenation is a common method and typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. nih.govbme.hu

The presence of the pyridine (B92270) ring in this compound can influence the choice of catalyst and reaction conditions, as hydrogenation of the pyridine ring can be a competing reaction. nih.gov However, selective reduction of the nitrile group to the primary amine can be achieved with appropriate catalyst selection and control of the reaction parameters. nih.gov For instance, polysilane/SiO2-supported palladium has been shown to be an effective catalyst for the selective hydrogenation of nitriles containing heteroaromatic rings to the corresponding amines. nih.gov

Reaction Reagents/Catalyst Product
ReductionH₂, Metal catalyst (e.g., Pd/C, PtO₂, Raney Ni)Ethyl 3-amino-3-(pyridin-4-yl)propanoate

Nucleophilic Additions and Cyclization Reactions

The cyano group in this compound is susceptible to nucleophilic attack. While specific studies on this compound are scarce, analogous reactions with similar activated nitriles suggest that it could participate in a variety of cyclization reactions. For instance, in the presence of a suitable bifunctional nucleophile, intramolecular cyclization could lead to the formation of novel heterocyclic systems.

One potential, though not directly documented, reaction is an intramolecular Thorpe-Ziegler type reaction if the molecule were modified to contain a second nitrile group. In its current form, intermolecular reactions are more likely. For example, reaction with a nucleophile could be followed by cyclization involving another part of the molecule or a second reagent.

Reactivity of the Ester Moiety

The ethyl ester group is a versatile functional handle that can undergo several transformations.

Transesterification Reactions

Transesterification, the exchange of the alkoxy group of an ester, is a fundamental reaction. This compound can be converted to other esters (e.g., methyl, benzyl) by reacting it with the corresponding alcohol in the presence of an acid or base catalyst. This process is typically reversible, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing the ethanol (B145695) as it is formed.

Saponification and Ester Hydrolysis

Saponification, the hydrolysis of an ester under basic conditions, would convert this compound into the corresponding carboxylate salt. Subsequent acidification would yield 3-cyano-3-(pyridin-4-yl)propanoic acid. This is a common and generally high-yielding reaction for esters. The kinetics of saponification are typically second-order, dependent on the concentrations of both the ester and the base.

Acid-catalyzed hydrolysis is also a viable method to obtain the carboxylic acid, proceeding through a tetrahedral intermediate.

Condensation Reactions (e.g., Claisen-type condensations)

The presence of an acidic α-hydrogen makes this compound a potential candidate for Claisen-type condensation reactions. In the presence of a strong base, the compound could self-condense or react with another ester. However, the steric hindrance and electronic effects of the pyridin-4-yl and cyano groups might influence the feasibility and outcome of such reactions. No specific examples of this reaction with the title compound have been found in the literature.

Reactions Involving the Pyridine Nitrogen

The nitrogen atom of the pyridine ring possesses a lone pair of electrons, making it nucleophilic and basic.

N-Alkylation and N-Oxidation Chemistry

The pyridine nitrogen can be readily alkylated using alkyl halides to form the corresponding N-alkylpyridinium salt. This modification would significantly alter the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack.

Furthermore, the pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can then be used to introduce substituents at the 2- and 4-positions of the pyridine ring.

Coordination Chemistry with Metal Centers (General Ligand Behavior)

This compound possesses multiple potential coordination sites, making it a versatile ligand in coordination chemistry. The primary coordination site is the nitrogen atom of the pyridinyl ring, which features a lone pair of electrons readily available for donation to a metal center. The cyano group (-C≡N) and the carbonyl oxygen of the ester group (-COOEt) also present potential, albeit weaker, coordination sites.

The coordination behavior of this compound is largely dictated by the nature of the metal ion and the reaction conditions.

Monodentate Coordination: The most common mode of coordination is expected to be through the pyridinyl nitrogen, acting as a monodentate ligand. This is a well-established coordination mode for pyridine and its derivatives, forming stable complexes with a wide range of transition metals.

Bidentate and Bridging Ligand Behavior: Under specific conditions, the molecule could potentially act as a bidentate or bridging ligand. For instance, the cyano group's nitrogen atom could coordinate to a second metal center, leading to the formation of polynuclear complexes or coordination polymers. The carbonyl oxygen of the ester group is a weaker donor but could participate in chelation, particularly with hard metal ions, forming a five-membered chelate ring involving the pyridinyl nitrogen.

The electronic properties of the substituents significantly influence the coordinating ability of the pyridinyl nitrogen. The presence of the electron-withdrawing cyano and ester groups at the 3-position of the side chain can decrease the basicity of the pyridinyl nitrogen, thereby affecting the stability of the resulting metal complexes.

Table 1: Potential Coordination Modes of this compound

Coordination Mode Coordinating Atoms Potential Metal Center Types Resulting Structure
Monodentate Pyridinyl Nitrogen Various transition metals (e.g., Cu(II), Ag(I), Pd(II), Pt(II)) Simple mononuclear complexes
Bidentate (Chelating) Pyridinyl Nitrogen and Carbonyl Oxygen Hard Lewis acidic metals (e.g., alkali metals, alkaline earth metals) Five-membered chelate ring

Advanced Mechanistic Studies of Reactions Involving this compound

Detailed mechanistic studies specifically on this compound are not extensively reported in the available scientific literature. However, by examining related systems, a theoretical understanding of its reaction mechanisms can be formulated.

Investigation of Transition States and Intermediates

The investigation of transition states and intermediates is fundamental to understanding the detailed pathway of a chemical reaction. For reactions involving this compound, computational chemistry methods, such as Density Functional Theory (DFT), would be powerful tools for modeling reaction profiles.

For instance, in a nucleophilic addition to the cyano group, a tetrahedral intermediate would be expected. The stability of this intermediate and the energy barrier to its formation (the transition state energy) would be key determinants of the reaction's feasibility and rate.

In a Michael addition reaction, where the carbanion derived from this compound acts as a nucleophile, the transition state would involve the formation of a new carbon-carbon bond. The geometry and energy of this transition state would be influenced by steric and electronic factors of both the Michael donor and acceptor.

Table 3: Key Reactive Intermediates and Transition States in Postulated Reactions

Reaction Type Key Intermediate Key Features of Transition State
Ester Hydrolysis Tetrahedral intermediate Partial bond formation between nucleophile and carbonyl carbon; partial bond breaking of the C-OEt bond.
Nucleophilic addition to cyano group Tetrahedral intermediate Approach of the nucleophile to the sp-hybridized carbon of the nitrile; developing negative charge on the nitrogen.

The pyridinyl group could also play a role in stabilizing intermediates and transition states through resonance or inductive effects. Furthermore, in reactions involving metal catalysis, the coordination of the metal to the molecule would significantly alter the energy landscape of the reaction pathway.

Spectroscopic and Advanced Analytical Characterization of Ethyl 3 Cyano 3 Pyridin 4 Yl Propanoate

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Electrospray Ionization (ESI-MS) and Fragmentation Pathway Analysis

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules such as Ethyl 3-cyano-3-(pyridin-4-yl)propanoate. In ESI-MS, the molecule is typically protonated to form the [M+H]+ ion.

The fragmentation of this compound is expected to follow pathways observed for similar 3-cyano-pyridine derivatives. researchgate.net The fragmentation of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones, studied by tandem mass spectrometry, reveals that initial fragmentation often involves the loss of small neutral molecules such as water (H2O) or hydrogen cyanide (HCN). researchgate.net For this compound, the protonated molecular ion would likely undergo fragmentation through several key pathways:

Loss of the ethyl group: Cleavage of the ester's ethyl group (-CH2CH3) would result in a fragment ion with a mass corresponding to the loss of 29 Da.

Loss of the ethoxy group: Cleavage of the entire ethoxy group (-OCH2CH3) would lead to a fragment corresponding to a loss of 45 Da.

Decarboxylation: Loss of carbon dioxide (CO2) from the ester group would result in a significant fragment.

Cleavage of the cyano group: The loss of the cyano radical (•CN) is another plausible fragmentation pathway.

The specific fragmentation pattern and the relative abundance of the fragment ions would provide valuable information for the structural confirmation of the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single Crystal X-ray Diffraction of this compound and Related Derivatives

While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related compounds provides insight into its likely solid-state conformation. For example, the crystal structure of ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridin-2-yl}sulfanyl)acetate reveals that the ester and styryl substituents are located on opposite sides of the pyridine (B92270) ring plane. nih.gov Similarly, in Ethyl {[5-acetyl-3-cyano-4-(4-methoxyphenyl)-6-methylpyridin-2-yl]sulfanyl}acetate, the dihedral angle between the benzene (B151609) and pyridine rings is 60.97 (7)°. researchgate.net In another related structure, Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate, the benzene ring is twisted by 63.29 (15)° with respect to the pyridine ring. researchgate.net These examples suggest that the ethyl propanoate and pyridin-4-yl groups in the target molecule are likely to be non-coplanar.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be governed by a variety of intermolecular interactions, including hydrogen bonds and van der Waals forces. In related structures, C—H⋯O hydrogen bonds are common and often form chains or more complex networks that stabilize the crystal lattice. nih.govresearchgate.net For instance, in one derivative, C—H⋯O hydrogen bonds create chains that extend parallel to the a-axis. nih.gov

Interaction TypePredicted Contribution to Crystal Packing
H···HHigh
C···H/H···CSignificant
O···H/H···OSignificant
N···H/H···NSignificant

Polymorphism and Co-crystallization Studies (if applicable)

The search results did not provide any information regarding polymorphism or co-crystallization studies for this compound. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Co-crystallization involves forming a crystalline structure containing two or more different molecules in the same crystal lattice. The potential for this compound to form polymorphs or co-crystals remains an area for future investigation.

Computational Chemistry and Theoretical Investigations of Ethyl 3 Cyano 3 Pyridin 4 Yl Propanoate

Molecular Orbitals and Electronic Properties

Charge Distribution and Electrostatic Potential Maps

To fulfill the user's request, new, original computational research on Ethyl 3-cyano-3-(pyridin-4-yl)propanoate would be required. Such an investigation would involve performing DFT and ab initio calculations to determine the molecule's optimized geometry, conformational possibilities, and electronic characteristics. This would yield the necessary data, including bond lengths, angles, orbital energies, and electrostatic potential maps, from which a detailed analysis could be written.

At present, this information does not appear to be published in the public domain.

Computational Mechanistic Studies

Computational mechanistic studies are instrumental in understanding the intricate details of chemical reactions at a molecular level. For a compound like this compound, these studies would provide insights into its formation, reactivity, and potential transformations.

Modeling of Reaction Pathways and Transition States

The synthesis of substituted propanoates often involves reactions where computational modeling can be highly informative. Theoretical chemists typically employ methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction. This involves:

Identifying Reactants, Intermediates, and Products: The geometric structures of all species involved in the reaction are optimized to find their lowest energy conformations.

Locating Transition States: A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Sophisticated algorithms are used to locate these saddle points on the potential energy surface.

For analogous systems, such as the synthesis of other functionalized pyridines, DFT calculations have been successfully used to elucidate reaction mechanisms, including identifying key intermediates and transition state structures. nih.gov These studies help in understanding the factors that control the reaction's feasibility and selectivity.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. For this compound, the following spectroscopic parameters would be of interest:

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is typically achieved by calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure. The predicted shifts are then compared with experimental data to validate the structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies help in the assignment of the peaks observed in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic transitions of a molecule. These calculations can provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks in a UV-Vis spectrum and offer insights into the electronic structure.

Studies on similar pyridine (B92270) derivatives have shown excellent agreement between theoretically predicted and experimentally measured spectroscopic data, underscoring the reliability of these computational methods. researchgate.net

Intermolecular Interactions and Non-Covalent Bonding Analysis

The way molecules interact with each other in the solid state or in solution is governed by non-covalent interactions. For this compound, these interactions would be crucial for understanding its crystal packing and physical properties.

Analysis of non-covalent interactions typically involves:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds, including weak non-covalent interactions like hydrogen bonds and van der Waals forces.

Non-Covalent Interaction (NCI) Index: This is a visualization tool that highlights regions of non-covalent interactions in a molecule or between molecules, color-coding them based on their strength and type (attractive or repulsive).

Hirshfeld Surface Analysis: This technique provides a graphical representation of the intermolecular contacts in a crystal. It allows for the quantification of different types of interactions, such as hydrogen bonds and π-π stacking.

In studies of related compounds, Hirshfeld surface analysis has been effectively used to detail the contributions of various intermolecular contacts to the crystal packing. nih.gov For this compound, one would expect potential interactions involving the pyridine nitrogen, the cyano group, and the ester moiety, which could engage in hydrogen bonding, dipole-dipole interactions, and π-stacking.

While specific data tables and detailed research findings for this compound are not available, the computational methodologies described here represent the standard and powerful approaches that would be used to generate such valuable scientific information.

Advanced Applications of Ethyl 3 Cyano 3 Pyridin 4 Yl Propanoate As a Versatile Chemical Building Block

Synthesis of Complex Heterocyclic Ring Systems (Non-Medicinal Focus)

The reactivity of Ethyl 3-cyano-3-(pyridin-4-yl)propanoate, particularly the active methylene (B1212753) and nitrile functionalities, makes it a prime candidate for constructing complex heterocyclic systems. Cyanoacetamide and its derivatives are well-established synthons for a wide array of heterocycles.

Construction of Fused Pyridine (B92270) Derivatives

The structure of this compound is well-suited for annulation reactions to form fused pyridine systems, such as pyridopyridines. The general strategy involves reacting the active methylene group and the nitrile with 1,3-dielectrophiles or their synthetic equivalents. For instance, a reaction with an α,β-unsaturated ketone could, via a Michael addition followed by intramolecular cyclization and aromatization, lead to a highly substituted dihydropyridine (B1217469) fused system, which can then be oxidized.

Table 1: Potential Roles of Functional Groups in Fused Pyridine Synthesis

Functional GroupRole in SynthesisPotential Reaction Type
Active Methylene (-CH-) NucleophileMichael Addition, Knoevenagel Condensation
Cyano (-C≡N) Electrophile, Cyclization ParticipantThorpe-Ziegler Cyclization, Annulation
Ester (-COOEt) Cyclization Participant, Modulating GroupDieckmann Condensation, Leaving Group
Pyridine-4-yl Ring Directing Group, Site for N-alkylationInfluences reactivity, provides basicity

Incorporation into Polycyclic Architectures

Beyond simple fused systems, the compound could serve as a key fragment in the assembly of more complex polycyclic architectures. Its multiple reactive sites could be engaged sequentially or in cascade reactions to build multiple rings. For example, the pyridine nitrogen could be quaternized and used to direct a subsequent intramolecular cyclization onto the side chain. Alternatively, the ester could be converted to a hydrazide, which could then be used to build an additional fused triazole or pyrazole (B372694) ring, resulting in a tricyclic system.

Precursor for Novel Organic Materials (Non-Biological Applications)

The electronic properties of the pyridine and cyano groups suggest that this compound could be a valuable precursor for novel organic materials. Pyridine-containing molecules are often explored for their electron-transporting capabilities in devices like organic light-emitting diodes (OLEDs).

Although research on this specific molecule is limited, related cyano-substituted pyridine derivatives have been synthesized and investigated as bipolar transporting and light-emitting materials. rsc.org The combination of the electron-withdrawing cyano group and the electron-deficient pyridine ring could be exploited in the design of materials with tailored electronic properties, such as low LUMO levels, which are beneficial for electron injection and transport. Polymerization via the pyridine ring or functionalization of the side chain could lead to novel conductive polymers or materials for organic electronics.

Exploration in Supramolecular Chemistry (e.g., as a host/guest component)

The pyridine-4-yl moiety is a classic hydrogen bond acceptor and a potent ligand for metal coordination, positioning this compound as an attractive component for supramolecular chemistry.

As a Ligand: It can coordinate with various metal ions to form metal-organic frameworks (MOFs) or discrete coordination complexes. The cyano and ester groups could also participate in coordination or act as secondary sites for post-synthetic modification.

As a Guest/Host Component: The planar pyridine ring can participate in π-π stacking interactions, while the nitrogen atom can form specific hydrogen bonds. This allows it to be incorporated into larger host molecules like calixarenes or cyclodextrins, or to act as a building block for self-assembled structures such as rosettes or helices through non-covalent interactions.

Table 2: Potential Supramolecular Interactions

Interacting MoietyType of InteractionPotential Application
Pyridine Nitrogen Hydrogen Bonding, Metal CoordinationCrystal engineering, sensor design, MOFs
Pyridine Ring π-π StackingSelf-assembly, host-guest complexes
Cyano Group Dipole-Dipole, Weak H-BondingModulating crystal packing
Ester Carbonyl Hydrogen BondingDirecting self-assembly

Development of New Methodologies in Synthetic Organic Chemistry

The unique combination of functional groups in this compound makes it an ideal substrate for developing and showcasing new synthetic methodologies.

Cascade Reactions and Tandem Processes

Cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates, offer significant advantages in efficiency and sustainability. The structure of this compound is ripe for the design of such processes. A hypothetical cascade could be initiated by a nucleophilic attack on a separate reagent, followed by an intramolecular cyclization involving the nitrile group (e.g., a Thorpe-Ziegler reaction), and then a subsequent rearrangement or further reaction. This would allow for the rapid construction of molecular complexity from a relatively simple starting material, a key goal in modern organic synthesis. While specific cascade reactions involving this compound are not reported, the general utility of cyanoacetate (B8463686) derivatives in such processes is well-established in the synthesis of diverse heterocyclic systems.

Applications in Flow Chemistry or Microreactor Systems

As of the current date, a comprehensive review of scientific literature and chemical databases reveals no specific documented applications of this compound within the fields of flow chemistry or microreactor systems.

While continuous flow technologies and microreactors are increasingly utilized for the synthesis of various heterocyclic compounds, including pyridine derivatives, to enhance reaction efficiency, safety, and scalability, specific studies detailing the use of this compound as a reactant or precursor in such systems have not been identified in published research.

The exploration of this particular compound's behavior and utility in continuous flow processes remains an area for potential future investigation. Researchers in the field of process chemistry may find value in studying its application for the synthesis of novel compounds, leveraging the benefits of precise temperature control, enhanced mixing, and improved safety profiles offered by flow chemistry and microreactor technologies. However, at present, there is no available data or research findings to report on this specific application.

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-cyano-3-(pyridin-4-yl)propanoate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A high-yield route (86%) involves reacting ethyl isonicotinate with a cyanoacetate derivative under basic conditions (e.g., Knoevenagel condensation) . Yield optimization requires strict control of temperature (60–80°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios. Competing side reactions, such as ester hydrolysis, can reduce yields; thus, anhydrous conditions and catalytic bases (e.g., piperidine) are critical. Comparative analysis of alternative routes (e.g., using 3-oxo precursors) shows lower yields (~42%) due to incomplete cyano group incorporation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm the pyridinyl and cyano groups via deshielded protons (δ 8.5–8.7 ppm for pyridine) and a carbonitrile signal (δ ~110–120 ppm) .
  • IR : Strong absorbance at ~2240 cm1^{-1} (C≡N stretch) and 1720 cm1^{-1} (ester C=O) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and bond angles, particularly for the pyridine ring’s planarity and ester conformation. Twinning or low-resolution data may require SHELXE for phase refinement .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyano and pyridinyl groups in further functionalization?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic attack sites on the pyridine ring (C2/C4 positions) and cyano group nucleophilicity. Fukui indices identify reactive regions, while Molecular Electrostatic Potential (MEP) maps highlight electron-deficient zones for cross-coupling (e.g., Suzuki-Miyaura) . For example, the cyano group’s electron-withdrawing effect directs substitution to the pyridine’s meta-position, validated by experimental HSQC NMR .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies between calculated and observed NMR shifts often arise from solvent effects or dynamic processes. Strategies include:

  • Variable-temperature NMR to detect rotational barriers in the ester group.
  • 2D NMR (HSQC, HMBC) to confirm through-space coupling between the cyano carbon and pyridinyl protons.
  • Cross-validation with mass spectrometry (HRMS) to rule out isotopic interference or adduct formation .

Q. How is this compound utilized in coordination chemistry for catalytic or photophysical applications?

Methodological Answer: The pyridinyl nitrogen acts as a ligand for transition metals (e.g., Re, Ru). In a Re(I) complex, the ester group remains inert, while the pyridine coordinates to the metal center, enabling applications in luminescent DNA probes. Zwitterionic forms (via ester hydrolysis) enhance solubility for aqueous-phase catalysis .

Q. What mechanistic insights explain the stability of the cyano group under reductive or acidic conditions?

Methodological Answer: The cyano group’s stability depends on the reaction medium:

  • Reductive conditions (H2_2/Pd-C) : Selective reduction of the ester to alcohol occurs without altering the cyano group, as shown by GC-MS monitoring of intermediates .
  • Acidic hydrolysis : The cyano group resists protonation under mild H2_2SO4_4 (pH >2), but strong acids (HCl, Δ) convert it to a carboxylic acid. Kinetic studies (HPLC tracking) reveal pseudo-first-order dependence on H+^+ concentration .

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